3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

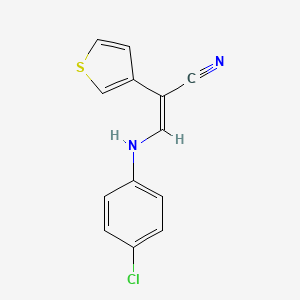

The chemical structure of this compound can be represented as follows:

This compound features a chloroaniline moiety linked to a thienyl group through an acrylonitrile framework, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties : It demonstrates activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Binding : Its structural features allow it to bind effectively to active sites on enzymes, inhibiting their function.

Anticancer Activity

A study conducted by evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.6 | Induced apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 4.2 | DNA intercalation leading to cell cycle arrest |

Antimicrobial Activity

In another study by , the antimicrobial efficacy was assessed against common bacterial pathogens. The findings were summarized as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound possesses significant antimicrobial properties, particularly against Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the chloro or thienyl groups may enhance potency and selectivity against specific biological targets. Research indicates that substituents on the aniline ring can significantly influence the compound's biological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile, and how is purity monitored?

The synthesis typically involves condensation reactions between 4-chloroaniline derivatives and acrylonitrile precursors under controlled conditions (e.g., temperature, solvent selection, and base catalysis). Key steps include:

- Starting materials : 4-Chloroaniline and thienyl-acrylonitrile precursors.

- Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress and assess purity .

- Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane.

Q. Which spectroscopic methods are suitable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly the E/Z configuration of the acrylonitrile moiety.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, aromatic C-H stretches).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess its preliminary biological activity?

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains.

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound?

Density Functional Theory (DFT) calculates quantum chemical parameters (e.g., HOMO-LUMO energy gaps, Fukui indices) to identify reactive sites. For example:

- Electrophilicity : High HOMO energy suggests electron-donating capacity for corrosion inhibition.

- Adsorption behavior : Molecular docking simulations model interactions with metal surfaces or biological targets .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data?

- Quantitative Structure-Property Relationship (QSPR) models : Correlate DFT-derived parameters (e.g., polarizability) with experimental inhibition efficiencies.

- Cross-validation : Repeat experiments under varied conditions (e.g., pH, temperature) to assess robustness .

Q. How do structural modifications influence bioactivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the thienyl ring enhances electrophilicity, potentially improving enzyme inhibition.

- Isomer studies : Comparing E/Z isomers via X-ray crystallography reveals conformational impacts on binding affinity .

Q. What advanced techniques validate its mechanism in corrosion inhibition?

- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance on metal surfaces.

- Scanning Electron Microscopy (SEM) : Visualizes adsorbed inhibitor layers on corroded substrates .

Q. How can crystallography resolve ambiguities in molecular configuration?

Propiedades

IUPAC Name |

(E)-3-(4-chloroanilino)-2-thiophen-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-12-1-3-13(4-2-12)16-8-11(7-15)10-5-6-17-9-10/h1-6,8-9,16H/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLYAPHGRGBPRX-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C(/C#N)\C2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.